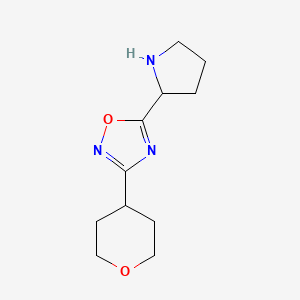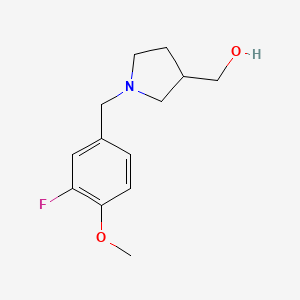
(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol
描述
(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol . This compound features a pyrrolidine ring substituted with a methanol group and a benzyl group that is further substituted with fluorine and methoxy groups. It is of interest in various fields of scientific research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methanol group, to form the corresponding alkane.
Substitution: The fluorine and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry: In chemistry, (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The exact mechanism of action for (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine and methoxy groups may enhance these interactions, potentially leading to increased biological activity.
相似化合物的比较
- (1-(4-Methoxybenzyl)pyrrolidin-3-yl)methanol
- (1-(3-Chloro-4-methoxybenzyl)pyrrolidin-3-yl)methanol
- (1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-yl)methanol
Uniqueness: The presence of both fluorine and methoxy groups in (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol makes it unique compared to its analogs. These substitutions can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
属性
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-17-13-3-2-10(6-12(13)14)7-15-5-4-11(8-15)9-16/h2-3,6,11,16H,4-5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIFFMOPASUNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


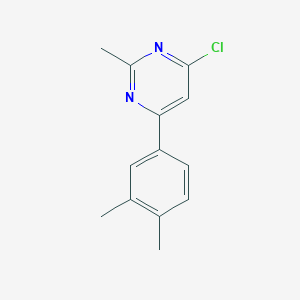
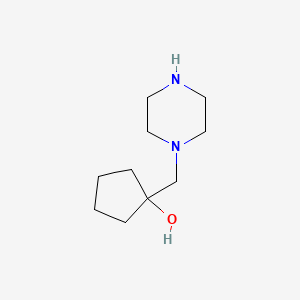
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)
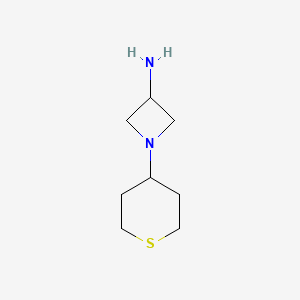
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)
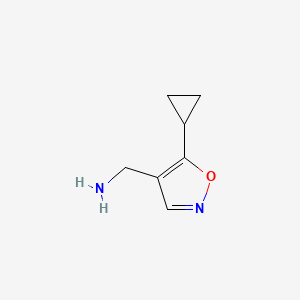
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)
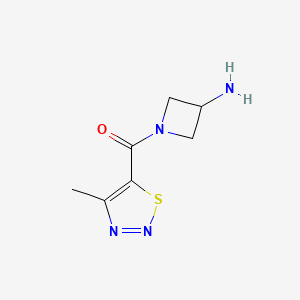
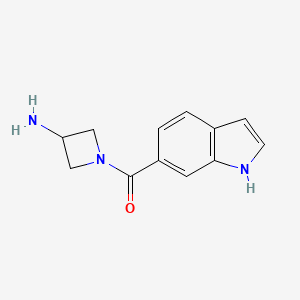
![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)
